2-[4-(3-Cyanopropoxy)phenyl]acetic acid

Catalog No.
S980580
CAS No.
558640-84-9
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(3-Cyanopropoxy)phenyl]acetic acid

CAS Number

558640-84-9

Product Name

2-[4-(3-Cyanopropoxy)phenyl]acetic acid

IUPAC Name

2-[4-(3-cyanopropoxy)phenyl]acetic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c13-7-1-2-8-16-11-5-3-10(4-6-11)9-12(14)15/h3-6H,1-2,8-9H2,(H,14,15)

InChI Key

BPRQDQVRHMVLRF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)OCCCC#N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCCC#N

2-[4-(3-Cyanopropoxy)phenyl]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a cyanopropoxy chain. This compound has a molecular formula of C13_{13}H15_{15}NO2_2 and a molecular weight of approximately 219.27 g/mol. Its structure can be visualized as a phenyl ring attached to an acetic acid moiety, with a propoxy group that contains a cyano functional group at the para position.

Include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic substitution: The cyano group can undergo nucleophilic attack, leading to various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, yielding a less complex compound.

Research indicates that compounds similar to 2-[4-(3-Cyanopropoxy)phenyl]acetic acid exhibit various biological activities, including anti-inflammatory and analgesic properties. The presence of the cyano group may enhance its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Synthesis of 2-[4-(3-Cyanopropoxy)phenyl]acetic acid can be achieved through several methods:

  • Alkylation of Phenols: Starting from 4-hydroxyphenylacetic acid, alkylation with 3-chloropropionitrile can yield the desired compound.
  • Refluxing with Cyanopropanol: Reacting 4-bromophenol with cyanopropanol in the presence of a base may also produce this compound.
  • Functional Group Modification: Starting from simpler phenolic compounds, subsequent functionalization can lead to the formation of the cyanopropoxy group.

2-[4-(3-Cyanopropoxy)phenyl]acetic acid has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in anti-inflammatory drugs.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: The compound could be used in developing polymers or as a stabilizer due to its chemical properties.

Studies on the interactions of 2-[4-(3-Cyanopropoxy)phenyl]acetic acid with biological molecules are essential for understanding its pharmacodynamics. Preliminary data suggest that it may interact with specific receptors involved in pain and inflammation pathways, although detailed studies are required to elucidate these mechanisms fully.

Several compounds share structural similarities with 2-[4-(3-Cyanopropoxy)phenyl]acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-2-(4-isopropylphenyl)acetic acidC11_{11}H15_{15}NO2_{2}Contains an isopropyl group
2-Amino-2-[4-(aminomethyl)phenyl]acetic acidC9_{9}H12_{12}N2_{2}O2_{2}Contains an aminomethyl group
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acidC13_{13}H19_{19}NO3_{3}Hydroxy and isopropylamino substituents

Uniqueness

The uniqueness of 2-[4-(3-Cyanopropoxy)phenyl]acetic acid lies in its specific combination of functional groups and structural features, which may confer distinct biological activities compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in chemical research and development.

XLogP3

1.6

Dates

Last modified: 08-16-2023

Explore Compound Types